molecular formula C5H9NO2 B168887 (R)-5-methylmorpholin-3-one CAS No. 119844-67-6

(R)-5-methylmorpholin-3-one

Cat. No. B168887
M. Wt: 115.13 g/mol
InChI Key: WWPWUBHXXRVWJK-SCSAIBSYSA-N
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Description

(R)-5-methylmorpholin-3-one, also known as (R)-MM3, is an important chiral intermediate for the synthesis of a variety of compounds. It is a colorless liquid with a boiling point of 94°C and a melting point of -20°C. It is a highly versatile compound with a wide range of applications in the pharmaceutical and chemical industries. (R)-MM3 is used as a chiral starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of chiral drugs and as a starting material for the synthesis of chiral auxiliaries.

Scientific Research Applications

Neurotransmitter Synthesis Study

(R)-5-methylmorpholin-3-one, as an artificial amino acid and tryptophan analog, plays a crucial role in studying the brain's serotonergic system. It's utilized as a tracer in experiments investigating brain serotonin (5-HT) synthesis rates. This compound helps in understanding neurotransmitter dynamics, especially in neuropsychiatric disorders (Diksic & Young, 2001).

DNA Research

(R)-5-methylmorpholin-3-one is significant in the research of DNA modification. Studies have used it to explore the N-3 drug resistance factor, which specifies DNA-cytosine methylase and a DNA restriction-modification system. Such research is vital for understanding genetic regulation and mutation processes (Schlagman & Hattman, 1974).

Serotonin Receptor Studies

In the study of neuroepithelial bodies in mammalian lungs, (R)-5-methylmorpholin-3-one has been instrumental. It's used to identify and understand the function of serotonin type 3 receptors, which are significant in nervous system signaling and potential hypoxia signaling modulation (Fu et al., 2001).

Synthesis of Pharmaceutical Compounds

This compound is also employed in the synthesis of various pharmaceutical agents. For example, the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with (R)- and (S)-3-methylmorpholines yields new compounds that are fully characterized for potential medicinal use (Kalogirou et al., 2020).

Metalloenzyme Inhibition Research

(R)-5-methylmorpholin-3-one plays a role in researching metalloenzyme inhibition by iron chelators. This is crucial for understanding and developing treatments for diseases related to metal ion imbalances (Liu et al., 2002).

Radical Formation Studies

It's also used in the study of radicals derived from N-methylmorpholine-N-oxide, which is important in understanding organic chemistry and reaction mechanisms (Rosenau et al., 2002).

Silk Fibroin/NMMO Solutions Research

In textile technology, (R)-5-methylmorpholin-3-one is used in studying the spinning and rheological behaviors of regenerated silk fibroin/N-methylmorpholine-N-oxide solutions, providing insights into new materials and manufacturing processes (Xu et al., 2005).

properties

IUPAC Name

(5R)-5-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWUBHXXRVWJK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496448
Record name (5R)-5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-methylmorpholin-3-one

CAS RN

119844-67-6
Record name (5R)-5-Methyl-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119844-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-methylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Nelson Jr - 2018 - search.proquest.com
Small molecules play key roles in biological processes and have been suggested to be the “missing link” in the central dogma of molecular biology. Discovery campaigns facilitated by …
Number of citations: 2 search.proquest.com

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